molecular formula C17H23N3O B2462226 4-(tert-butyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide CAS No. 1286732-28-2

4-(tert-butyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide

Cat. No.: B2462226
CAS No.: 1286732-28-2
M. Wt: 285.391
InChI Key: OZVXRUYFSZCKIN-UHFFFAOYSA-N
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Description

4-(tert-butyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide is a synthetic small molecule of significant interest in medicinal chemistry and oncology research. This compound features a benzamide core linked to a 2-methylimidazole moiety via an ethyl chain, a structural motif present in several bioactive molecules. Its core structure is closely related to imidazo-benzamide derivatives that have demonstrated potent anti-proliferative activity against human cancer cell lines, such as A549 lung adenocarcinoma cells, by inducing apoptosis . The mechanistic value of this compound in research is underpinned by its potential to modulate key epigenetic enzymes. Similar imidazole-containing compounds have been identified as promising inhibitors of epigenetic regulators like DNA Methyltransferase 1 (DNMT1) and have shown good in silico binding affinity with other targets such as Histone Deacetylase (HDAC) and UHRF1 . The imidazole ring is a privileged scaffold in drug discovery, known for its ability to coordinate with various biological targets, including enzymes and receptors . The tert-butyl group can enhance the molecule's metabolic stability and influence its pharmacokinetic properties, making it a valuable probe for structure-activity relationship (SAR) studies . Researchers can utilize this compound as a lead structure for developing novel anticancer therapeutics, for investigating the mechanisms of epigenetic dysregulation in disease, and for performing comprehensive SAR analyses to optimize potency and selectivity. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-tert-butyl-N-[2-(2-methylimidazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O/c1-13-18-9-11-20(13)12-10-19-16(21)14-5-7-15(8-6-14)17(2,3)4/h5-9,11H,10,12H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZVXRUYFSZCKIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCNC(=O)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-butyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, aryl halides, and nucleophiles.

Major Products

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Amino derivatives of the benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-(tert-butyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide is largely dependent on its interaction with molecular targets. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The benzamide moiety may interact with protein targets through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound’s core benzamide scaffold is shared with several derivatives, but variations in substituents significantly influence physicochemical and biological properties. Key comparisons include:

Compound Name Key Substituents Structural Differences vs. Target Compound References
4-(tert-Butyl)-N-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]benzamide (72) Pyrazole ring, 4-methoxyphenyl Replaces imidazole with pyrazole
4-(1H-Imidazol-1-yl)-N-(2-(3-isopropylureido)ethyl)benzamide (3d) Ureido group, unsubstituted imidazole Lacks tert-butyl; has isopropylureido chain
N-[2-(1'-Piperidinyl)ethyl]-3-iodo-4-methoxybenzamide (PIMBA) Piperidine, iodo-methoxybenzamide Iodo and methoxy groups; piperidine substituent
4-tert-Butyl-N-(4-cyano-1-oxo-1H-pyrido[2,1-b][1,3]benzothiazol-2-yl)benzamide Fused pyrido-benzothiazole, cyano group Complex heterocyclic system

Key Observations :

  • Pyrazole vs.
  • Ureido vs. Methylimidazole : The ureido group in 3d introduces additional hydrogen-bonding capacity, which may enhance solubility but reduce membrane permeability compared to the target compound’s methylimidazole .
  • Sigma Receptor Ligands : PIMBA’s piperidine and iodo-methoxy groups contribute to high sigma receptor affinity (Kd = 5.80 nM), suggesting that the target compound’s imidazole-ethyl chain could be optimized for similar receptor targeting .

Yield and Stability :

  • Benzimidazolium salts (50–89% yields) demonstrate high air/moisture stability, suggesting tert-butyl benzamides are robust under synthetic conditions .
  • Compound 72’s synthesis via HBTU-mediated coupling achieved moderate yields, typical for benzamide derivatives .
Physicochemical Properties
  • Solubility :
    • Benzimidazolium salts with tert-butyl groups are soluble in chlorinated solvents, alcohols, and water , whereas PIMBA’s iodinated structure likely favors hydrophobic environments .
    • The target compound’s imidazole-ethyl chain may enhance water solubility compared to purely aromatic analogs.
  • Stability :
    • Tert-butyl groups confer steric protection, as seen in stable benzimidazolium salts . This suggests the target compound’s tert-butyl moiety enhances metabolic stability.

Biological Activity

4-(tert-butyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide is a synthetic organic compound characterized by its unique structural features, including a benzamide core, a tert-butyl group, and an imidazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition.

Chemical Structure and Properties

The compound's IUPAC name is 4-tert-butyl-N-[2-(2-methylimidazol-1-yl)ethyl]benzamide. Its molecular formula is C17H23N3OC_{17}H_{23}N_{3}O, and it has a molecular weight of approximately 285.39 g/mol. The presence of the tert-butyl group enhances its hydrophobicity, while the imidazole ring provides opportunities for coordination with metal ions and interactions with biological targets.

PropertyValue
Molecular FormulaC₁₇H₂₃N₃O
Molecular Weight285.39 g/mol
IUPAC Name4-tert-butyl-N-[2-(2-methylimidazol-1-yl)ethyl]benzamide
CAS Number1286732-28-2

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The imidazole moiety can coordinate with metal ions, potentially inhibiting metalloenzymes. This property makes it a candidate for targeting enzymes involved in cancer progression.
  • Receptor Binding : The benzamide portion may interact with protein targets through hydrogen bonding and hydrophobic interactions, influencing receptor activity.

Biological Activity

Recent studies have highlighted the compound's potential in various biological contexts:

Antitumor Activity

Research indicates that compounds containing imidazole rings exhibit significant antitumor properties. For instance, derivatives similar to this compound have shown effectiveness against various cancer cell lines:

  • IC50 Values : In vitro studies report IC50 values in the low nanomolar range for related compounds against specific cancer types, suggesting potent antiproliferative effects.

Case Studies

A study investigating the structure-activity relationship (SAR) of imidazole-containing derivatives found that modifications to the benzamide scaffold significantly influenced biological activity. For example, substituents at specific positions on the imidazole ring enhanced inhibitory effects on cancer cell proliferation.

Table 2: Comparative IC50 Values of Related Compounds

CompoundTarget Cell LineIC50 (nM)
CFI-400945HCT116 (Colon Cancer)<10
Compound 82aKMS-12 BM (Multiple Myeloma)1400
4-(tert-butyl)-N-(2-(2-methylimidazol-1-yl)ethyl)benzamideTBD (Future Studies)TBD

Applications in Medicinal Chemistry

The versatility of this compound extends beyond direct biological activity:

  • Drug Development : Its structure serves as a scaffold for developing new pharmaceuticals targeting specific enzymes or receptors.
  • Material Science : The compound's unique properties may be exploited in designing advanced materials or polymers with tailored functionalities.

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